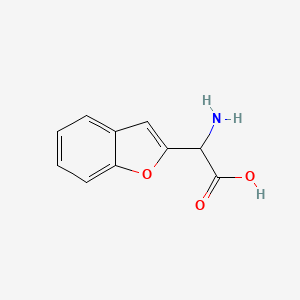

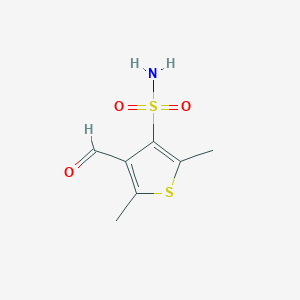

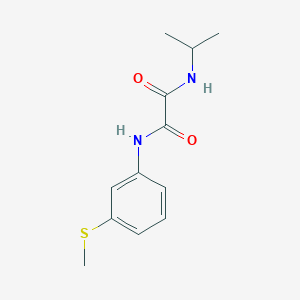

![molecular formula C11H13ClN2O3 B2567814 (2S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid CAS No. 1562441-87-5](/img/structure/B2567814.png)

(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid” is a chemical compound with the molecular formula C8H9ClN2O2 . It’s also known as "(2S)-2-amino-3-(3-chloropyridin-2-yl)propanoic acid" .

Physical And Chemical Properties Analysis

The boiling point of this compound was not available . Other physical and chemical properties such as density, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar

Aplicaciones Científicas De Investigación

Diastereoselective Alkylation

In the study of Estermann and Seebach (1988), the focus is on the diastereoselective alkylation of 3-aminobutanoic acid in the 2-position. The enantiomerically pure 3-aminobutanoic acids (R)- and (S)-6 are made available through specific processes, including the addition of (S)-phenethylamine to methyl crotonate, followed by hydrogenolysis. This study contributes to understanding the chemical transformations and applications of similar compounds (Estermann & Seebach, 1988).

Synthesis of 2‑Amino-4-hydroxybutanoic Acid

Hernández et al. (2017) describe the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a systems biocatalysis approach. This involves a biocatalytic one-pot cyclic cascade coupling an aldol reaction with a stereoselective transamination. The work highlights the importance of amino acids as chiral building blocks in drug development and industrial product manufacture (Hernández et al., 2017).

Synthesis of Fluorinated Amino Acids

Pigza, Quach, and Molinski (2009) achieved stereoselective syntheses of fluorinated amino acids starting from 4,4,4-trifluoro-3-methylbutanoic acid. The process involves converting to a chiral oxazoline and undergoing oxidative rearrangement, demonstrating the synthesis's complexity and precision (Pigza, Quach, & Molinski, 2009).

Propiedades

IUPAC Name |

(2S)-2-[(6-chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c1-6(2)9(11(16)17)14-10(15)7-4-3-5-8(12)13-7/h3-6,9H,1-2H3,(H,14,15)(H,16,17)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVQUERECAAVOX-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1=NC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)C1=NC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-[(6-Chloropyridin-2-YL)formamido]-3-methylbutanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2567739.png)

![N-(Cyclopropylmethyl)-6-phenyl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2567740.png)

![3-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2567741.png)

![[3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2567749.png)

![3-Methyl-7-phenyl-4H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B2567752.png)